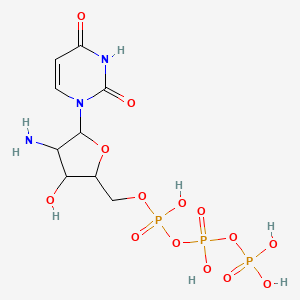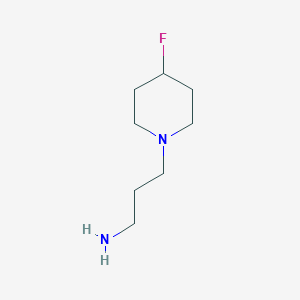
3-(4-Fluoropiperidin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoropiperidin-1-yl)propan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom attached to the piperidine ring, which significantly influences its chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoropiperidin-1-yl)propan-1-amine typically involves the reaction of 4-fluoropiperidine with a suitable alkylating agent. One common method is the reductive amination of 4-fluoropiperidine with 3-chloropropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoropiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Applications De Recherche Scientifique
3-(4-Fluoropiperidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Fluoropiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the piperidine ring enhances its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chloropiperidin-1-yl)propan-1-amine
- 3-(4-Methylpiperidin-1-yl)propan-1-amine
- 3-(4-Hydroxypiperidin-1-yl)propan-1-amine
Uniqueness
3-(4-Fluoropiperidin-1-yl)propan-1-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C8H17FN2 |
|---|---|
Poids moléculaire |
160.23 g/mol |
Nom IUPAC |
3-(4-fluoropiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H17FN2/c9-8-2-6-11(7-3-8)5-1-4-10/h8H,1-7,10H2 |
Clé InChI |
NQVJFFPYFXTMDL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1F)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




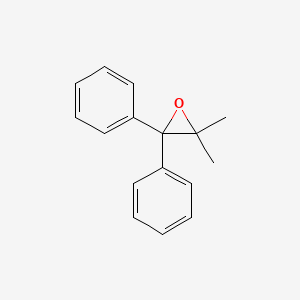

![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)
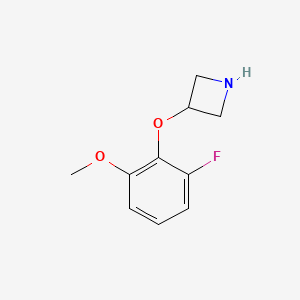
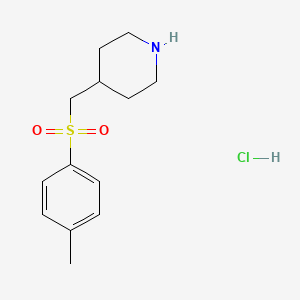





![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
